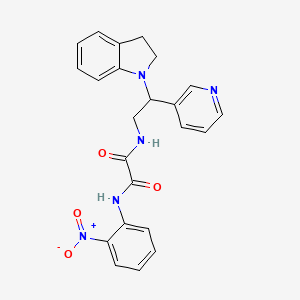

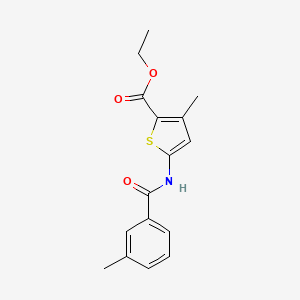

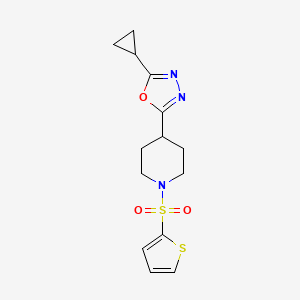

![molecular formula C16H16N4O2S B2681950 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide CAS No. 1396786-70-1](/img/structure/B2681950.png)

2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide” is a chemical compound that contains a benzothiazole ring, which is a heterocyclic compound . It has been identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT, also known as SOAT)-1 .

Synthesis Analysis

The synthesis of benzothiazole derivatives starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include S oxidation/S-N coupling, S-N coupling/S-oxidation, and S-oxidation/S-F bond formation/SuFEx . The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Physical And Chemical Properties Analysis

The molecular weight of this compound is 462.6 g/mol . It has a topological polar surface area of 166 Ų . The compound has 9 hydrogen bond acceptors and 1 hydrogen bond donor .Scientific Research Applications

Luminescent Materials

The compound has been used as a luminescent material . The ligands and their boron difluoride complexes have been systematically studied for their photophysical, electrochemical properties, and thermal stability . The ligands exhibit dual fluorescence (vinyl alcohol emission and keto emission) due to the excited-state intramolecular proton transfer (ESIPT) characteristic in solution, while they only show one emission in solid films .

Organic Light Emitting Diodes (OLEDs)

The compound has been used as a dopant emitter in organic light-emitting diodes (OLEDs) . All doped devices show strong emission, low turn-on voltages (3.9-4.8 V), and the doped devices based on the boron difluoride complexes exhibit EL performance superior to the ligands .

Proton Transfer Studies

The compound can be used in studies related to excited-state intramolecular proton transfer (ESIPT) . This property is exhibited by the ligands in solution and solid films .

Electrochemical Studies

The compound can be used in electrochemical studies . The ligands and their boron difluoride complexes have been systematically studied for their electrochemical properties .

Thermal Stability Studies

The compound can be used in thermal stability studies . The ligands and their boron difluoride complexes have been systematically studied for their thermal stability .

Imaging TARP γ-8 Dependent Receptors

Based on a potent and selective TARP subtype γ-8 antagonist, the compound can be used in preliminary PET evaluation to test the feasibility of imaging TARP γ-8 dependent receptors in vivo .

Mechanism of Action

Future Directions

The benzothiazole ring is a versatile entity in actions and reactions. Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . This suggests that there is potential for future research and development involving this compound.

properties

IUPAC Name |

2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-pyridin-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-20(10-14(21)18-11-5-4-8-17-9-11)16-19-15-12(22-2)6-3-7-13(15)23-16/h3-9H,10H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZSDBMNWSSFMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=CN=CC=C1)C2=NC3=C(C=CC=C3S2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

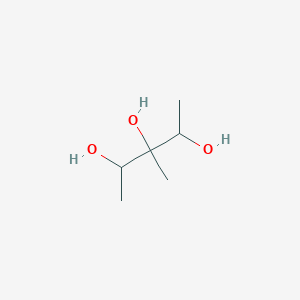

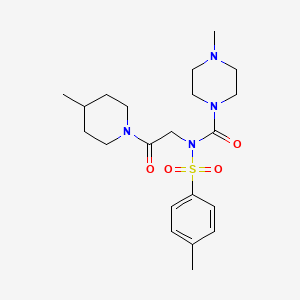

![3-(4-methylbenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2681868.png)

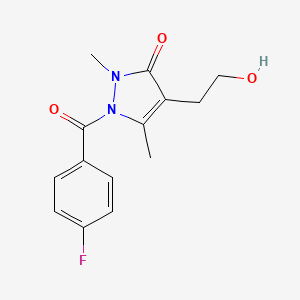

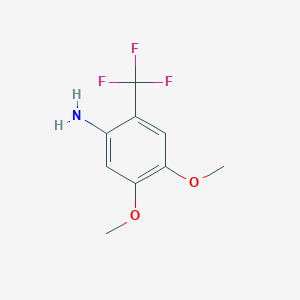

![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(2-fluorophenyl)propanamide](/img/structure/B2681873.png)

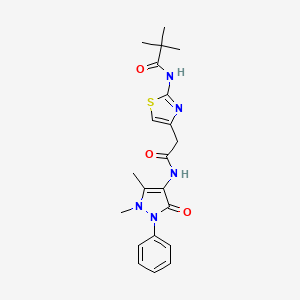

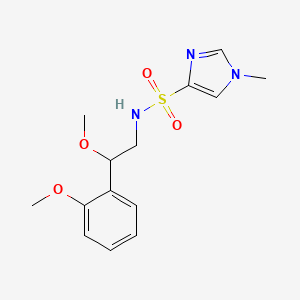

![ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2681878.png)

![4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2681882.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(benzylthio)acetamide](/img/structure/B2681887.png)